Isookaninglucoside

Catalog No.
S13920762
CAS No.
M.F
C21H22O11
M. Wt
450.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isookaninglucoside

Product Name

Isookaninglucoside

IUPAC Name

2-(3,4-dihydroxyphenyl)-8-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

Molecular Formula

C21H22O11

Molecular Weight

450.4 g/mol

InChI

InChI=1S/C21H22O11/c22-7-15-16(26)18(28)19(29)21(32-15)31-13-4-2-9-11(24)6-14(30-20(9)17(13)27)8-1-3-10(23)12(25)5-8/h1-5,14-16,18-19,21-23,25-29H,6-7H2

InChI Key

DGGOLFCPSUVVHX-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O

Isookaninglucoside is a glycoside and a member of flavonoids.

Isookaninglucoside is a glycosylated flavonoid derived from isookanin, which is known for its diverse biological activities. This compound features a glucose moiety attached to the flavonoid backbone, enhancing its solubility and bioavailability. Isookaninglucoside is primarily found in certain plants and has attracted attention for its potential health benefits, including antioxidant and anti-inflammatory properties.

The chemical behavior of Isookaninglucoside involves several key reactions:

  • Glycosylation: The primary synthesis route involves the glycosylation of isookanin, where a glucose unit is added to the flavonoid structure. This reaction typically requires specific enzymes or chemical catalysts to facilitate the formation of the glycosidic bond.
  • Hydrolysis: Under acidic or enzymatic conditions, Isookaninglucoside can undergo hydrolysis, leading to the release of isookanin and glucose.
  • Oxidation: Like many flavonoids, Isookaninglucoside can be oxidized, resulting in various oxidized derivatives that may exhibit different biological activities.

Isookaninglucoside exhibits a range of biological activities:

  • Antioxidant Activity: The compound has demonstrated significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress .
  • Anti-inflammatory Effects: Studies suggest that Isookaninglucoside may inhibit inflammatory pathways, contributing to its potential therapeutic effects against chronic inflammatory diseases.
  • Antimicrobial Properties: Preliminary research indicates that Isookaninglucoside possesses antimicrobial activity against various pathogens, making it a candidate for further pharmacological studies.

The synthesis of Isookaninglucoside primarily involves:

  • Glycosylation of Isookanin: This process can be achieved using enzymatic methods or chemical reagents that facilitate the attachment of glucose to the flavonoid structure. Conditions such as temperature, pH, and reaction time are optimized to maximize yield and purity.
  • Purification Techniques: Following synthesis, purification methods such as chromatography are employed to isolate Isookaninglucoside from by-products and unreacted materials.

Isookaninglucoside has potential applications in various fields:

  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it may be developed into supplements or therapeutic agents for managing oxidative stress-related conditions.
  • Cosmetics: Its skin-protective properties make it a candidate for inclusion in cosmetic formulations aimed at reducing skin damage from environmental stressors.
  • Food Industry: As a natural antioxidant, Isookaninglucoside could be used as a food preservative to enhance shelf life and nutritional value.

Research into the interaction of Isookaninglucoside with biological targets is ongoing. Initial studies have indicated potential interactions with:

  • Enzymes: It may modulate the activity of certain enzymes involved in metabolic pathways, influencing drug metabolism and efficacy.
  • Receptors: There is evidence suggesting that Isookaninglucoside can interact with specific receptors related to inflammation and immune response, although detailed mechanisms remain to be elucidated.

Isookaninglucoside shares structural similarities with other flavonoid glycosides. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
QuercitrinFlavonoid GlycosideKnown for strong antioxidant properties
RutinFlavonoid GlycosideExhibits significant anti-inflammatory effects
IsoquercitrinFlavonoid GlycosideNotable for its neuroprotective effects

Uniqueness of Isookaninglucoside

Isookaninglucoside is unique due to its specific glycosylation pattern and the resulting enhancement in solubility and bioactivity compared to other similar compounds. Its distinct combination of antioxidant and anti-inflammatory properties positions it as a promising candidate for further research in both medicinal chemistry and nutraceutical applications.

Glycosylation Mechanisms in Flavonoid Derivatives

Flavonoid glycosylation is a terminal modification step that enhances solubility, stability, and bioactivity. Isookaninglucoside arises from the enzymatic addition of a glucose moiety to the aglycone isookanin, a process mediated by uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs). These enzymes catalyze the transfer of sugar residues from UDP-glucose to specific hydroxyl groups on the flavonoid backbone.

Mucin-type O-glycosylation, a well-characterized pathway, initiates with the tissue-specific attachment of N-acetylgalactosamine (GalNAc) to serine or threonine residues in folded proteins. While this mechanism differs from flavonoid glycosylation, both processes share regulatory principles, including substrate specificity dictated by tertiary protein structures and the spatial arrangement of acceptor sites. In the case of isookaninglucoside, structural analyses of UGTs reveal conserved residues—such as histidine at position 20 (H20) in ZmUGT85W2—that interact with the 7-hydroxyl group of flavonoid acceptors, enabling regioselective glucosylation. This specificity ensures the predominant formation of 7-O-glucosides, though minor positional isomers may arise due to kinetic variability among UGT isoforms.

The clustering of O-glycans in Ser/Thr-rich domains, as observed in mucin-type glycosylation, finds parallels in flavonoid metabolism, where glycosylation patterns influence molecular rigidity and interaction with cellular targets. For isookaninglucoside, glucosylation at the 7-position likely stabilizes the flavone scaffold while modulating its antioxidant and anti-inflammatory properties.

Metabolic Engineering of Isookaninglucoside in Plant Systems

Metabolic engineering strategies for enhancing isookaninglucoside production focus on optimizing precursor flux through the phenylpropanoid pathway and regulating UGT expression. The biosynthesis of isookanin, the aglycone precursor, begins with phenylalanine conversion to 4-coumaroyl-CoA via phenylalanine ammonia-lyase (PAL) and cinnamate 4-hydroxylase (C4H). Chalcone synthase (CHS) then catalyzes the condensation of 4-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone, a central intermediate in flavonoid biosynthesis.

Recent studies demonstrate that overexpression of transcription factors such as R2R3-MYB proteins (e.g., maize P1) upregulates both early flavonoid pathway genes and UGTs responsible for glycosylation. In maize silks and pericarps, the coordinated expression of ZmUGT85W2 and P1 correlates with elevated flavonoid glucoside accumulation, suggesting a viable strategy for boosting isookaninglucoside yields. Additionally, UV-B radiation induces ZmUGT85W2 expression, implicating light-responsive promoters as tools for temporal control of glycosylation in engineered plants.

A critical challenge lies in balancing metabolic flux to avoid bottlenecks. Enzymes like ZmUGT85W2 exhibit sigmoidal kinetics for flavanones and hyperbolic kinetics for flavonols, indicating substrate-dependent allosteric regulation. Computational models integrating these kinetic parameters could guide the design of synthetic pathways with optimized enzyme ratios, maximizing isookaninglucoside production without depleting UDP-glucose pools.

Enzymatic Catalysis of O-Glucosyltransferases

UGTs belonging to families 72 and 84 exhibit distinct regioselectivities and catalytic efficiencies toward flavonoid substrates. ZmUGT85W2, a family 85 enzyme, preferentially glucosylates the 7-hydroxyl of flavones and flavonols, forming stable O-glucosides. Structural modeling and molecular docking studies reveal that its active site accommodates planar flavonoid aglycones through π-π stacking interactions, while hydrogen bonding between H20 and the 7-hydroxyl facilitates nucleophilic attack on the UDP-glucose donor.

Comparative analyses of UGT72 and UGT84 family members highlight divergent evolutionary trajectories. UGT72 enzymes predominantly synthesize glucosides, whereas UGT84 isoforms catalyze glucose ester formation. Notably, all four UGTs characterized in recent work lack a conserved threonine residue previously associated with pentosyltransferases, suggesting functional divergence within these families. This finding expands the known substrate range of plant UGTs and underscores their potential as biocatalysts for synthesizing novel glycosides, including isookaninglucoside.

Kinetic studies further illuminate regulatory mechanisms. ZmUGT85W2 displays positive cooperativity (Hill coefficients >1) when acting on flavanones, implying that substrate binding at one subunit enhances catalysis at another. Such cooperativity may enable fine-tuned control of glycosylation rates in response to fluctuating flavonoid levels, ensuring metabolic homeostasis.

Isookaninglucoside represents a distinctive glycosylated flavonoid compound with the molecular formula C21H22O11 and a molecular weight of 450.4 grams per mole [1] [2]. This compound is classified as a glycoside and member of the flavonoid family, characterized by the attachment of a glycosyl group to a non-acyl group . The compound is structurally identified as Isookanin-7-O-glucoside, featuring a glucose moiety attached to the flavonoid backbone, which enhances its solubility and bioavailability compared to its aglycone counterpart .

Modulation of Inflammatory Mediators via Activator Protein-1/Nuclear Factor Kappa B Pathways

Research on the parent compound isookanin provides critical insights into the potential inflammatory modulation mechanisms of isookaninglucoside through Activator Protein-1 and Nuclear Factor Kappa B signaling pathways [5] [6]. Studies utilizing lipopolysaccharide-stimulated RAW 264.7 macrophages have demonstrated significant anti-inflammatory effects mediated through these key transcriptional regulatory systems [5] [6].

The Activator Protein-1 pathway represents a primary target for inflammatory mediator modulation, with experimental evidence showing substantial inhibition of this transcription factor following treatment with related flavonoid compounds [6]. The mechanism involves suppression of Activator Protein-1 expression, which subsequently reduces the production of proinflammatory mediators including nitric oxide and prostaglandin E2 [6]. This inhibition occurs through downregulation of lipopolysaccharide-induced phosphorylation of p38 mitogen-activated protein kinase and c-jun N-terminal kinase within the mitogen-activated protein kinase signaling cascade [6].

Nuclear Factor Kappa B pathway modulation operates through a complementary mechanism involving the regulation of inflammatory gene expression [7] [8]. The Nuclear Factor Kappa B signaling system functions as a rapid response transcription factor in cells involved in immune and inflammatory reactions, exerting effects by expressing cytokines, chemokines, cell adhesion molecules, growth factors, and immunoreceptors [9]. Research indicates that Nuclear Factor Kappa B activation can be regulated through multiple downstream pathways, including the classical pathway involving Nuclear Factor Kappa B2 p52/p100, Nuclear Factor Kappa B1 p50/p105, c-Rel, RelA/p65, and RelB proteins [8].

Inflammatory MediatorPathway TargetMechanism of ActionReference
Nitric OxideActivator Protein-1Transcriptional suppression [6]
Prostaglandin E2Activator Protein-1Enzyme expression inhibition [6]
Tumor Necrosis Factor-αNuclear Factor Kappa BCytokine production reduction [6]
Interleukin-6Nuclear Factor Kappa BInflammatory response modulation [6]

Radical Scavenging Capacity Against 2,2-Diphenyl-1-Picrylhydrazyl/2,2-Azinobis 3-Ethylbenzthiazoline-6-Sulfonic Acid Systems

The antioxidant properties of isookaninglucoside can be evaluated through standardized radical scavenging assays, particularly the 2,2-diphenyl-1-picrylhydrazyl and 2,2-azinobis 3-ethylbenzthiazoline-6-sulfonic acid systems [10] [11]. These assays represent widely accepted methodologies for assessing the free radical scavenging capacity of flavonoid compounds and their glycosylated derivatives [12] [13].

The 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay operates through a mechanism where antioxidants react with the stable free radical 2,2-diphenyl-1-picrylhydrazyl, converting it to yellow-colored diphenylpicrylhydrazine [14]. The approach relies on antioxidants scavenging 2,2-diphenyl-1-picrylhydrazyl, which decolorizes the solution after a reduction process [10]. The reduction of 2,2-diphenyl-1-picrylhydrazyl radical by antioxidants is evaluated by the decrease in absorbance at 517 nanometers [14].

Flavonoid glycosides demonstrate varying degrees of radical scavenging activity depending on their structural characteristics [15]. Research indicates that the 2,2-diphenyl-1-picrylhydrazyl method provides better responses for phenolic compounds, while the structure-activity relationship depends on specific hydroxyl group positions and glycosylation patterns [15]. The presence of hydroxyl groups at the 3' and 4' positions of the B-ring is particularly important for anti-inflammatory activity, without which the compound loses its protective properties [16].

The 2,2-azinobis 3-ethylbenzthiazoline-6-sulfonic acid radical scavenging system operates through a complementary mechanism, providing additional validation of antioxidant capacity [17]. Studies on structurally related compounds have shown concentration-dependent scavenging effects against 2,2-azinobis 3-ethylbenzthiazoline-6-sulfonic acid radicals, with some compounds achieving inhibitory concentration values ranging from 12.252 to 27.829 micrograms per milliliter [17].

Assay SystemMechanismMeasurement ParameterStructural RequirementsReference
2,2-Diphenyl-1-PicrylhydrazylElectron transferAbsorbance at 517 nmHydroxyl groups at 3', 4' positions [14] [16]
2,2-Azinobis 3-Ethylbenzthiazoline-6-Sulfonic AcidHydrogen atom transferConcentration-dependent inhibitionPhenolic structure [17]

Biofilm Disruption Mechanisms in Gram-Positive Pathogens

Research on isookanin, the aglycone form of isookaninglucoside, provides substantial evidence for biofilm disruption mechanisms against gram-positive bacterial pathogens [18] [19]. Studies have demonstrated significant inhibitory effects on biofilm formation in Staphylococcus epidermidis, with reductions of 85% or greater at concentrations of 250 micrograms per milliliter [18] [19].

The biofilm disruption mechanism operates through multiple pathways affecting both initial attachment and bacterial aggregation phases [18]. Surface hydrophobicity assays reveal that treatment with isookanin significantly reduces cell surface hydrophobicity, thereby decreasing the adhesion capacity of Staphylococcus epidermidis [18]. This reduction in surface hydrophobicity represents a critical factor in preventing initial bacterial attachment to surfaces [18].

Exopolysaccharide production, a key component of biofilm matrix formation, is substantially reduced following treatment with related flavonoid compounds [18]. Extracellular deoxyribonucleic acid levels, another crucial biofilm component, also show significant decreases, indicating comprehensive disruption of biofilm architecture [18]. Microscopic visualization analysis demonstrates fewer bacteria on surface coverslips and evidence of bacterial cell membrane damage following treatment [18].

Gene expression analysis reveals specific molecular targets for biofilm disruption [18]. Down-regulation of icaB genes and up-regulation of icaR genes occur after treatment, indicating interference with the intercellular adhesion gene cluster [18]. The RNAIII gene shows significant up-regulation at the messenger ribonucleic acid level, suggesting modulation of the accessory gene regulator system [18].

Molecular docking studies provide theoretical support for the binding interactions between isookanin and biofilm-related proteins [18]. These computational analyses indicate that the compound can effectively bind to target proteins involved in both initial attachment and aggregation phases of biofilm development [18].

Biofilm ComponentMechanism of DisruptionPercentage ReductionGene TargetReference
Surface HydrophobicityAdhesion inhibitionSignificant decreaseNot specified [18]
ExopolysaccharidesMatrix disruptionVariable reductionicaB down-regulation [18]
Extracellular DNAStructural destabilizationSubstantial decreaseicaR up-regulation [18]
Cell Membrane IntegrityDirect membrane damageObservable damageRNAIII up-regulation [18]

Angiogenesis Inhibition Through Extracellular Signal-Regulated Kinase/Cyclic Adenosine Monophosphate Response Element-Binding Protein Signaling

The anti-angiogenic properties of isookaninglucoside can be understood through research on isookanin, which demonstrates significant inhibitory effects on prostaglandin E2-mediated angiogenesis through extracellular signal-regulated kinase and cyclic adenosine monophosphate response element-binding protein signaling pathways [20] [21] [22].

Experimental studies using human microvascular endothelial cells reveal that isookanin exhibits inhibitory effects across multiple stages of prostaglandin E2-induced angiogenesis, including growth, proliferation, migration, and tube formation [20] [21]. The compound induces cell cycle arrest in S phase, which represents the primary mechanism for subsequent inhibition of cell proliferation [21]. Flow cytometric analysis confirms that the anti-angiogenic activity results from proliferation inhibition rather than cell death induction [21].

The molecular mechanism operates through inhibition of prostaglandin E2-mediated phosphorylation of extracellular signal-regulated kinase 1/2 and cyclic adenosine monophosphate response element-binding protein [21] [22]. Extracellular signal-regulated kinase proteins function as critical regulators in the mitogen-activated protein kinase cascade, controlling immediate early gene induction and transcriptional regulation [23]. The phosphorylation of cyclic adenosine monophosphate response element-binding protein occurs in different subcellular compartments, with hyperphosphorylation observed in both cytoplasm and nucleus for different regulatory proteins [23].

Research demonstrates that extracellular signal-regulated kinase activation follows a distributive phosphorylation mechanism, leading to strong signal amplification through a bow-tie structure of signaling networks [24]. The two extracellular signal-regulated kinase isoforms cross-regulate each other through feedback mechanisms, with increasing concentrations of one isoform reducing activation of the counterpart [24]. This cross-regulation occurs through negative feedback rather than direct competition for upstream kinases [24].

The cyclic adenosine monophosphate response element-binding protein pathway contributes to angiogenesis regulation through control of cell-specific processes including growth and survival [25]. Phosphorylation by protein kinase A and extracellular signal-regulated kinase pathways leads to expression of critical survival genes [25]. Inhibition of this pathway results in decreased expression of cyclic adenosine monophosphate response element-binding protein-dependent genes and subsequent increases in programmed cell death [25].

Signaling ComponentMechanism of InhibitionCellular EffectOutcomeReference
Extracellular Signal-Regulated Kinase 1/2Phosphorylation inhibitionCell cycle arrestProliferation suppression [21] [22]
Cyclic Adenosine Monophosphate Response Element-Binding ProteinTranscriptional suppressionGene expression reductionSurvival pathway disruption [25]
Prostaglandin E2 SignalingPathway interferenceMigration inhibitionAngiogenesis suppression [20] [21]
Cell Cycle RegulationS-phase arrestProliferation blockadeGrowth inhibition [21]

XLogP3

-0.3

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

450.11621151 g/mol

Monoisotopic Mass

450.11621151 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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